molecular formula C23H19NO5 B4597821 2-(4-formyl-2-methoxyphenoxy)-N-[2-(phenylcarbonyl)phenyl]acetamide

2-(4-formyl-2-methoxyphenoxy)-N-[2-(phenylcarbonyl)phenyl]acetamide

Cat. No.: B4597821
M. Wt: 389.4 g/mol
InChI Key: BNARCVXMJSYCGD-UHFFFAOYSA-N
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Description

2-(4-formyl-2-methoxyphenoxy)-N-[2-(phenylcarbonyl)phenyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of functional groups, including a formyl group, a methoxy group, and an acetamide group, which contribute to its distinct chemical properties.

Scientific Research Applications

2-(4-formyl-2-methoxyphenoxy)-N-[2-(phenylcarbonyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-[2-(phenylcarbonyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is the reaction of 4-formyl-2-methoxyphenol with an appropriate acylating agent to introduce the acetamide group. This is followed by the coupling of the resulting intermediate with 2-(phenylcarbonyl)phenylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-formyl-2-methoxyphenoxy)-N-[2-(phenylcarbonyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-[2-(phenylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound’s formyl and acetamide groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The methoxy group may also contribute to the compound’s overall binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-formyl-2-methoxyphenoxy)-N-[2-(phenylcarbonyl)phenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the formyl and acetamide groups allows for versatile reactivity, while the phenylcarbonyl and phenyl groups enhance its binding interactions with molecular targets .

Properties

IUPAC Name

N-(2-benzoylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-28-21-13-16(14-25)11-12-20(21)29-15-22(26)24-19-10-6-5-9-18(19)23(27)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNARCVXMJSYCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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